REACTION_CXSMILES
|
[C:1]([N:8]1[CH2:12][CH2:11][CH:10]([OH:13])[CH2:9]1)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2].[F:14][C:15]([F:24])([F:23])[C:16]1[CH:21]=[CH:20][C:19](O)=[CH:18][CH:17]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.N(C(OC(C)C)=O)=NC(OC(C)C)=O>O1CCCC1>[F:14][C:15]([F:24])([F:23])[C:16]1[CH:21]=[CH:20][C:19]([O:13][CH:10]2[CH2:11][CH2:12][N:8]([C:1]([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2])[CH2:9]2)=[CH:18][CH:17]=1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OC(C)(C)C)N1CC(CC1)O
|
Name
|
|
Quantity
|
0.86 g
|
Type
|
reactant
|
Smiles
|
FC(C1=CC=C(C=C1)O)(F)F
|
Name
|
|
Quantity
|
1.54 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
1.15 mL
|
Type
|
reactant
|
Smiles
|
N(=NC(=O)OC(C)C)C(=O)OC(C)C
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
The reaction mixture was stirred at room temperature for 2 days
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Solvents were evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
purified
|
Type
|
WASH
|
Details
|
eluting with a mixture petroleum ether/ethylacetate (from 100/0 to 80/20)
|
Type
|
CUSTOM
|
Details
|
Collected fractions gave
|
Type
|
CUSTOM
|
Details
|
after evaporation
|
Reaction Time |
2 d |
Name
|
|
Type
|
|
Smiles
|
FC(C1=CC=C(OC2CN(CC2)C(=O)OC(C)(C)C)C=C1)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |